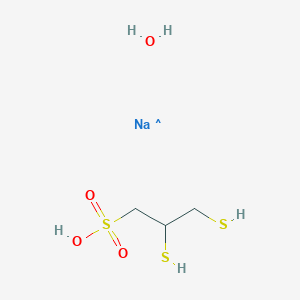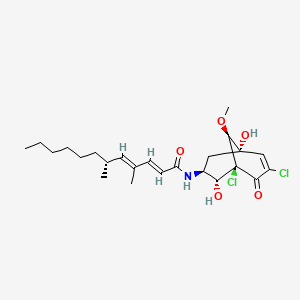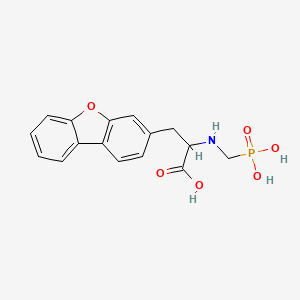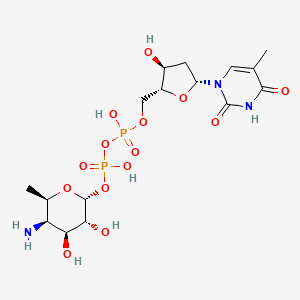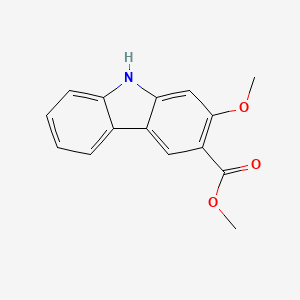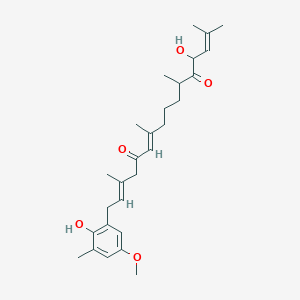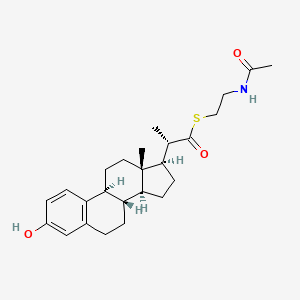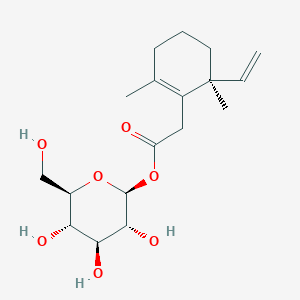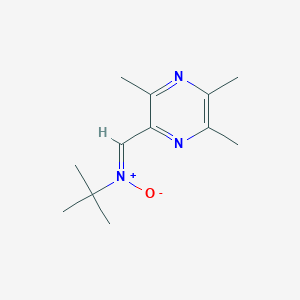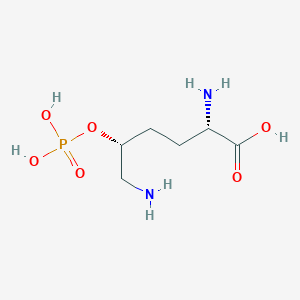
5-Phosphonooxy-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythro-5-phosphonooxy-L-lysine is the 5-phosphonooxy derivative of L-lysine having erythro-stereochemistry. It is an O-phosphoamino acid, a non-proteinogenic L-alpha-amino acid and a L-lysine derivative. It is a conjugate acid of an erythro-5-phosphonatoooxy-L-lysinium(1-).
Aplicaciones Científicas De Investigación
Genome Regulation and Stem Cell Biology
- 5-Phosphonooxy-L-lysine, as part of modified bases like 5-hydroxymethylcytosine, plays a role in genome regulation. It is present in various cell types and is important in stem cell biology and cancer. Genome-wide mapping in embryonic stem cells revealed its significant presence within exons and near transcriptional start sites, indicating a probable role in transcriptional regulation (Pastor et al., 2011).
Neurological and Gastrointestinal Studies
- In the context of serotonin receptor 4 (5-HT4) antagonism, derivatives of L-lysine have been studied for their effects on intestinal pathologies and anxiety in rats. This could suggest potential neurological and gastrointestinal applications (Smriga & Torii, 2003).
Synthetic Applications in Chemistry
- The development of a molecular tweezer for lysine and arginine, which exhibits a high affinity for lysine, demonstrates the potential synthetic applications of L-lysine derivatives in chemistry. This tweezer can bind small basic signaling peptides in buffered aqueous solution (Fokkens, Schrader, & Klärner, 2005).
Anti-HIV Research
- Poly(L-lysine citramide) conjugates, which include L-lysine derivatives, have been explored for their in vitro anti-HIV behavior. These studies highlight the potential of L-lysine derivatives in the development of novel antiviral strategies (Couffin-Hoarau et al., 2009).
Bioplastic and Polymer Research
- Research into the conversion of L-lysine into 5-aminovalerate, a monomer for nylon synthesis, illustrates the use of L-lysine derivatives in bioplastic and polymer research. This showcases the material science applications of these derivatives (Park et al., 2014).
Oligonucleotide Functionalization
- The functionalization of synthetic oligonucleotides with H-phosphonate derivatives of protected amino-hexanol and mercapto-propanol or -hexanol, incorporating L-lysine, has applications in biochemical research and pharmaceutical development (Sinha & Cook, 1988).
Drug Synthesis and Isotope Labeling
- The synthesis of novel Nα, Nγ-lysine linked dinucleotides suggests applications in drug synthesis and isotope labeling, highlighting the chemical versatility of L-lysine derivatives (Zhao et al., 2000).
Cell Proliferation and Protein Synthesis
- Studies on hypusine, a modified form of L-lysine, indicate its critical role in eukaryotic cell proliferation and protein synthesis, suggesting applications in understanding and potentially manipulating these processes (Park, Wolff, & Folk, 1997).
Microbial Cell Factories and Chemical Production
- The engineering of Corynebacterium glutamicum for enhanced production of 5-aminovaleric acid from L-lysine demonstrates the use of L-lysine derivatives in developing microbial cell factories for chemical production (Shin et al., 2016).
Pharmaceutical Delivery Systems
- Research on poly(ethylene glycol)-poly(L-lysine) block copolymers partially substituted with a hydrocinnamoyl group explores their potential as pharmaceutical delivery systems, indicating the medical and pharmaceutical applications of L-lysine derivatives (Kataoka et al., 1998).
Biotechnological Applications
- The study of ε-Poly-l-lysine, a homo-poly-amino acid of L-lysine, discusses its biotechnological applications, especially as a food additive. This highlights the industrial and food science applications of L-lysine derivatives (Yoshida & Nagasawa, 2003).
Propiedades
Nombre del producto |
5-Phosphonooxy-L-lysine |
|---|---|
Fórmula molecular |
C6H15N2O6P |
Peso molecular |
242.17 g/mol |
Nombre IUPAC |
(2S,5R)-2,6-diamino-5-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4-,5+/m1/s1 |
Clave InChI |
WLPXLNNUXMDSPG-UHNVWZDZSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)[C@H](CN)OP(=O)(O)O |
SMILES canónico |
C(CC(C(=O)O)N)C(CN)OP(=O)(O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





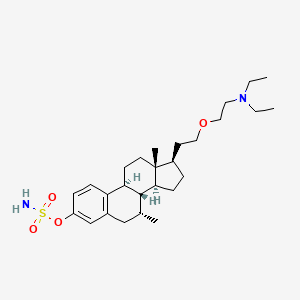
![1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263223.png)
